molecular formula C21H41NO4S.Na<br>C21H41NNaO4S B087242 Sodium N-methyl-N-oleoyltaurate CAS No. 137-20-2

Sodium N-methyl-N-oleoyltaurate

Cat. No.: B087242
CAS No.: 137-20-2
M. Wt: 426.6 g/mol
InChI Key: FMFCYGMAIKQDEP-GMFCBQQYSA-N
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Description

Sodium N-methyl-N-oleoyltaurate, also known as this compound, is a useful research compound. Its molecular formula is C21H41NO4S.Na and its molecular weight is 426.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Sodium N-methyl-N-oleoyltaurate interacts with gelatin, demonstrating a stoichiometric ratio of anionic surfactant to cationic groups of gelatin reaching 1:1 at the equivalent point. This interaction is influenced by factors such as pH, ionic strength, and gelatin concentration, affecting proton acceptance and viscosity related to conformational changes in the gelatin (Tavernier, 1983).

  • In the field of energy storage, research on sodium-ion batteries over the last 50 years has revealed the potential of sodium-based compounds like this compound in developing high-energy batteries for applications such as load leveling and electric vehicles (Delmas, 2018).

  • This compound has been utilized in the synthesis of aromatic tellurides and ditellurides, acting as an efficient agent in the telluration of nonactivated aromatic iodides (Suzuki & Nakamura, 1992).

  • The compound has been instrumental in the development of sodium ion batteries (SIBs), particularly in enhancing the electrochemical performance of Na3V2(PO4)3 (NVP) cathodes. Its role as both a sodium and carbon source in the fabrication of three-dimensional NVP/C composites with hierarchical nanoflake-assembled structures has been noted (Li et al., 2018).

  • This compound, also known as metam sodium (sodium N-methyl dithiocarbamate, metam-Na), is widely used in agriculture for controlling soilborne plant pathogens, nematodes, and weeds. It decomposes rapidly in moist soils to the biocide methyl isothiocyanate (MITC), showing varied efficacy against different soil pests depending on concentration and temperature conditions (Klose et al., 2008).

Safety and Hazards

Sodium N-methyl-N-oleoyltaurate can cause skin irritation and serious eye damage . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this substance .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium N-methyl-N-oleoyltaurate involves the conversion of N-methyl-N-oleoyltaurine to Sodium N-methyl-N-oleoyltaurate through a reaction with sodium hydroxide.", "Starting Materials": [ "N-methyl-N-oleoyltaurine", "Sodium hydroxide" ], "Reaction": [ "Dissolve N-methyl-N-oleoyltaurine in water", "Add sodium hydroxide to the solution", "Stir the mixture until the pH reaches 10-11", "Heat the mixture to 60-70°C for 1-2 hours", "Cool the mixture and adjust the pH to 7-8 with hydrochloric acid", "Extract the product with dichloromethane", "Wash the organic layer with water", "Dry the organic layer with sodium sulfate", "Evaporate the solvent under reduced pressure to obtain Sodium N-methyl-N-oleoyltaurate as a white solid" ] }

CAS No.

137-20-2

Molecular Formula

C21H41NO4S.Na
C21H41NNaO4S

Molecular Weight

426.6 g/mol

IUPAC Name

sodium;2-[methyl-[(Z)-octadec-9-enoyl]amino]ethanesulfonate

InChI

InChI=1S/C21H41NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)22(2)19-20-27(24,25)26;/h10-11H,3-9,12-20H2,1-2H3,(H,24,25,26);/b11-10-;

InChI Key

FMFCYGMAIKQDEP-GMFCBQQYSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CCS(=O)(=O)O.[Na]

SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)CCS(=O)(=O)O.[Na]

39388-01-7
137-20-2

physical_description

Dry Powder;  Liquid
White solid with a sweet odor;  [Hawley]

Pictograms

Corrosive; Irritant

Related CAS

39388-01-7 (Parent)

Synonyms

Igepon T 77
metaupon
N-methyloleoyltaurine
oleoylmethyltaurine
oleoylmethyltaurine sodium
sodium-methyl-oleoyl-taurate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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